1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboperoxoic acid
Description
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboperoxoic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Properties
CAS No. |
62619-02-7 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboperoxoic acid |
InChI |
InChI=1S/C11H18O3/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)14-13/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
XFZCSNQBWINYBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)C(=O)OO)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboperoxoic acid typically involves the oxidation of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one. The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding alcohol or hydrocarbon.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .
Scientific Research Applications
1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboperoxoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboperoxoic acid involves its interaction with molecular targets through oxidation-reduction reactions. The compound can generate reactive oxygen species, which can interact with various biomolecules, leading to different biological effects .
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A precursor in the synthesis of the compound.
Camphor: Shares a similar bicyclic structure but differs in functional groups.
Bornyl acetate: Another bicyclic compound with different applications .
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